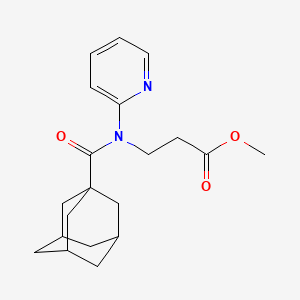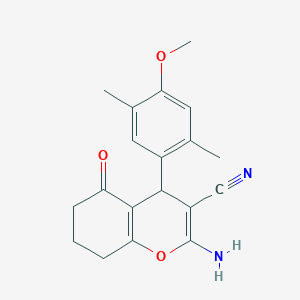
methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the action of glutamate, which is a neurotransmitter that is involved in learning and memory.
Wirkmechanismus
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate works by blocking the action of glutamate, which is a neurotransmitter that is involved in learning and memory. Glutamate can cause damage to neurons when it is overactive, which is believed to contribute to the development of Alzheimer's disease. By blocking the action of glutamate, methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate can protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce inflammation in the brain, and protect neurons from damage. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate in lab experiments is that it has been extensively studied and has a well-established mechanism of action. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate is also relatively safe and has few side effects. However, one limitation of using methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate in lab experiments is that it is a drug that is used to treat Alzheimer's disease, which may limit its use in other types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate. One direction is to study its potential for treating other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another direction is to study its potential for improving cognitive function in healthy individuals. Additionally, researchers could study the effects of methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate on different types of neurons and brain regions to better understand its mechanism of action.
Synthesemethoden
The synthesis method of methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate involves the reaction of 1-adamantylamine with ethyl 2-bromopyridine-3-carboxylate in the presence of a palladium catalyst. The resulting product is then treated with methylamine to form methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate. The yield of the synthesis method is typically around 40-50%.
Wissenschaftliche Forschungsanwendungen
Methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has been extensively studied in scientific research for its potential to treat Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease in patients with mild to moderate Alzheimer's disease. methyl N-(1-adamantylcarbonyl)-N-2-pyridinyl-beta-alaninate has also been studied for its potential to treat other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
methyl 3-[adamantane-1-carbonyl(pyridin-2-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-25-18(23)5-7-22(17-4-2-3-6-21-17)19(24)20-11-14-8-15(12-20)10-16(9-14)13-20/h2-4,6,14-16H,5,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDHOIGQSBBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(C1=CC=CC=N1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B4944371.png)


![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)

![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)
![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)
![1-(4-chlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4944444.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)
![2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B4944486.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)